

A Spectroscopic Guide to Octahydro-1H-inden-5-ol: Structure, Characterization, and Analysis

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Compound of Interest

Compound Name: Octahydro-1h-inden-5-ol

CAS No.: 3716-38-9

Cat. No.: B1267909

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Introduction: Elucidating a Complex Tricyclic Alcohol

Octahydro-1H-inden-5-ol, also known by its IUPAC name tricyclo[5.2.1.0^{2,6}]decan-8-ol (CAS No. 13380-89-7), is a saturated tricyclic alcohol featuring a rigid, bridged carbon framework.[1] [2] This structure, existing as a mixture of exo and endo stereoisomers, presents a unique challenge and opportunity for spectroscopic characterization.[2] Its utility as a synthetic intermediate in the fragrance and polymer industries necessitates a robust and reliable set of analytical protocols for quality control and structural verification.[3]

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **Octahydro-1H-inden-5-ol**. Moving beyond a simple recitation of data, this document offers insights into the causality behind experimental choices and provides validated protocols, empowering researchers and drug development professionals to confidently identify and analyze this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for the complete structural elucidation of **Octahydro-1H-inden-5-ol**, offering precise information about the hydrogen and carbon framework of the molecule.[4] The rigid, non-aromatic nature of the molecule leads to a complex and often overlapping aliphatic region in the ^1H NMR spectrum, making careful experimental design and interpretation critical.

Experimental Protocol for NMR Analysis

The validity of any spectral data begins with meticulous sample preparation and a well-defined acquisition protocol. The following procedure is a self-validating system for obtaining high-quality NMR spectra.

Rationale for Protocol Choices:

- **Solvent:** Deuterated chloroform (CDCl_3) is selected for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined solvent peak at 7.26 ppm, which typically does not interfere with the analyte signals.[5]
- **Concentration:** A concentration of 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR in 0.5-0.7 mL of solvent provides an optimal balance between signal strength and resolution, minimizing intermolecular interaction effects.[4][6]
- **Spectrometer Frequency:** A 400 MHz (or higher) spectrometer is recommended to maximize signal dispersion, which is crucial for resolving the complex multiplets in the ^1H NMR spectrum of this compound.[4]

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **Octahydro-1H-inden-5-ol** for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6 mL of CDCl_3 in a clean, dry sample vial.[5]
- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

- Acquisition (^1H NMR):
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard single-pulse sequence with 16-32 scans.[\[4\]](#)
- Acquisition (^{13}C NMR):
 - Use the same sample and instrument setup.
 - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30) with a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.[\[4\]](#)
- D_2O Exchange (Optional but Recommended): To confirm the hydroxyl proton signal, add one drop of deuterium oxide (D_2O) to the NMR tube, shake gently, and re-acquire the ^1H NMR spectrum. The labile $-\text{OH}$ proton will exchange with deuterium, causing its signal to disappear.[\[4\]](#)

^1H NMR Spectral Analysis

The ^1H NMR spectrum is characterized by a highly congested aliphatic region and distinct signals for the proton on the alcohol-bearing carbon and the hydroxyl group itself.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.9 - 4.1	Multiplet (m)	1H	H-C5 (proton on carbon bearing -OH)
~2.2 - 2.5	Multiplet (m)	2H	Bridgehead protons
~1.5	Broad Singlet (br s)	1H	-OH
~1.0 - 2.1	Multiplet (m)	12H	Remaining aliphatic protons (CH, CH ₂)

Table 1: ¹H NMR Spectral Data for Octahydro-1H-inden-5-ol in CDCl₃.^[4]

Expert Interpretation:

- The signal for the H-C5 proton (~3.9-4.1 ppm) is shifted downfield due to the deshielding effect of the adjacent electronegative oxygen atom. Its multiplicity is complex due to coupling with multiple neighboring protons. The exact chemical shift and coupling pattern can differ slightly between the exo and endo isomers.
- The bridgehead protons (~2.2-2.5 ppm) are also deshielded relative to the other aliphatic signals due to their unique position within the strained, fused ring system.
- The vast majority of the protons appear in a complex, overlapping region between 1.0 and 2.1 ppm, which is characteristic of saturated cyclic and bicyclic systems.^[4] Resolving these signals typically requires advanced 2D NMR techniques.
- The hydroxyl proton signal at ~1.5 ppm is typically broad due to chemical exchange and the absence of clear coupling. Its identity is unequivocally confirmed by its disappearance upon a D₂O exchange experiment.^[4]

¹³C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Its relative simplicity compared to the ^1H spectrum makes it a valuable tool for initial structural confirmation.

Chemical Shift (δ , ppm)	Assignment
~70 - 75	C5 (carbon bearing -OH)
~40 - 50	Bridgehead carbons
~25 - 40	Remaining aliphatic carbons (CH, CH ₂)

Table 2: Approximate ^{13}C NMR Spectral Data for Octahydro-1H-inden-5-ol.[4]

Expert Interpretation:

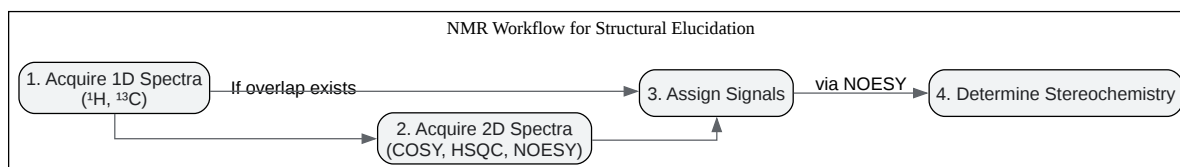
- The most downfield signal in the aliphatic region (~70-75 ppm) is assigned to C5, the carbon atom directly bonded to the hydroxyl group, due to the strong deshielding effect of oxygen.[7]
- The bridgehead carbons appear in the ~40-50 ppm range.[4]
- The remaining aliphatic carbons of the tricyclic skeleton resonate in the upfield region of ~25-40 ppm.[4]
- Causality: The chemical shift of a carbon nucleus is highly dependent on its electronic environment. Electronegative atoms like oxygen withdraw electron density, reducing the shielding around the nucleus and causing its resonance to appear at a higher chemical shift (downfield).[8]

Advanced NMR for Stereochemical Assignment

Due to the signal overlap in the 1D spectra, 2D NMR experiments are often essential for unambiguous assignment and, crucially, for determining the stereochemistry (exo vs. endo) of the hydroxyl group.

Expert Insight: The determination of relative stereochemistry in bridged bicyclic molecules is a common challenge.[9] The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is

the definitive method for this task. A NOESY experiment detects spatial proximity between protons. For the endo isomer, a correlation would be expected between the H-C5 proton and protons on the shorter bridge. Conversely, the exo isomer would show a correlation between H-C5 and protons on the longer bridge.[9]



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Caption: Workflow for complete NMR-based structural and stereochemical assignment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For **Octahydro-1H-inden-5-ol**, it provides clear evidence of the hydroxyl group and the saturated aliphatic framework.

Experimental Protocol for FTIR Analysis

Rationale for Protocol Choices:

- The thin film method is ideal for viscous liquids or low-melting solids. A volatile solvent like chloroform is used to dissolve the sample, which is then cast onto a KBr plate. The solvent evaporates, leaving a thin, uniform film of the analyte for analysis, ensuring reproducible path length and minimizing solvent interference.[2]

Step-by-Step Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).
- Film Casting: Apply a drop of the solution to a polished potassium bromide (KBr) plate and allow the solvent to fully evaporate. A thin, even film of the compound should remain.
- Acquisition:
 - Place the KBr plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the clean KBr plate.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} , co-adding 16-32 scans to improve the signal-to-noise ratio.[2]

IR Spectral Analysis

The IR spectrum is dominated by three characteristic regions that confirm the molecular structure.

Wavenumber (cm^{-1})	Vibration Type	Functional Group Assignment
~3350 (broad)	O-H stretch	Alcohol (-OH)
~2950-2850	C-H stretch	Aliphatic (sp^3 C-H)
~1050-1150	C-O stretch	Secondary Alcohol

Table 3: Characteristic FTIR Absorption Bands for Octahydro-1H-inden-5-ol.[2][4]

Expert Interpretation:

- O-H Stretch: The presence of a strong, broad absorption band centered around 3350 cm^{-1} is definitive evidence of the hydroxyl group.[10] The broadening is a result of intermolecular hydrogen bonding between alcohol molecules.

- C-H Stretch: The strong, sharp peaks between 2950 and 2850 cm^{-1} are characteristic of C-H stretching vibrations in saturated (sp^3) aliphatic systems, confirming the octahydro-indene core.[11]
- C-O Stretch: A strong absorption in the 1050-1150 cm^{-1} region is indicative of the C-O stretching vibration of a secondary alcohol, consistent with the structure of **Octahydro-1H-inden-5-ol**.[4]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to confirm the molecular weight of the compound and to analyze its fragmentation pattern, which provides additional structural evidence. The molecular formula is $\text{C}_{10}\text{H}_{16}\text{O}$, corresponding to a molecular weight of 152.23 g/mol .[1]

Experimental Protocol for GC-MS Analysis

Rationale for Protocol Choices:

- GC Separation: A non-polar stationary phase column (e.g., 5% phenyl-polydimethylsiloxane) is chosen for its ability to separate compounds based on boiling point, which is effective for moderately polar analytes like this alcohol.[4]
- Ionization: Electron Ionization (EI) at 70 eV is the standard method. It imparts sufficient energy to the molecule to cause reproducible fragmentation, creating a characteristic "fingerprint" that can be compared to spectral libraries (e.g., NIST, Wiley).[12]

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.[4]
- GC Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl-polydimethylsiloxane stationary phase.[4]

- Inlet: 250 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Start at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.[4]
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

Mass Spectrum Analysis

The mass spectrum provides a fingerprint of the molecule based on its fragmentation under energetic conditions.

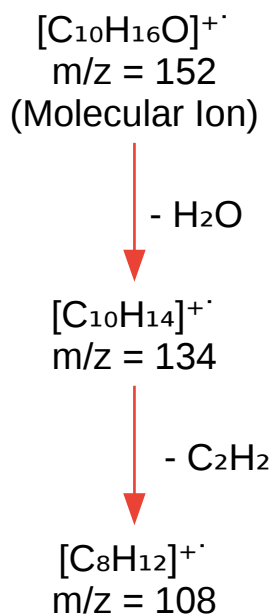
m/z (mass-to-charge)	Proposed Fragment Identity	Interpretation
152	$[\text{C}_{10}\text{H}_{16}\text{O}]^{+}$	Molecular Ion (M^{+})
134	$[\text{M} - \text{H}_2\text{O}]^{+}$	Loss of water
108	$[\text{C}_8\text{H}_{12}]^{+}$	Further fragmentation from m/z 134

Table 4: Key Mass Spectral Fragments for Octahydro-1H-inden-5-ol.[1]

Expert Interpretation:

- Molecular Ion (M^{+}): The peak at m/z 152 corresponds to the intact molecule with one electron removed, confirming the molecular weight. For alcohols, this peak can sometimes be weak or absent due to rapid fragmentation.[13]

- Loss of Water ([M-18]): A prominent peak at m/z 134 is highly characteristic of alcohols. This represents the facile elimination of a water molecule (18 Da) from the molecular ion.[13] This is often one of the most significant fragmentation pathways.
- Further Fragmentation: The peak at m/z 108 likely arises from subsequent fragmentation of the [M - H₂O]⁺ ion.



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Caption: Primary fragmentation pathway of **Octahydro-1H-inden-5-ol** in EI-MS.

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. IR confirms the presence of an alcohol functional group on a saturated framework. MS confirms the correct molecular weight and shows a characteristic loss of water. NMR then provides the definitive map of the carbon-hydrogen skeleton, allowing for the precise placement of the functional group and, with advanced techniques, the determination of its stereochemistry. Together, these techniques provide a self-validating system that confirms the identity and structure of **Octahydro-1H-inden-5-ol** with a high degree of confidence.

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